N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-8-18-13-19-9-7-12(20-13)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPAVTYDIZCVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-(4-Methoxyphenyl)ethylamine
The primary synthesis route involves reacting 4-(trifluoromethyl)pyrimidin-2-amine derivatives with 2-(4-methoxyphenyl)ethylamine under nucleophilic conditions. Pyrimidine precursors, such as 2-chloro-4-(trifluoromethyl)pyrimidine, are treated with the amine in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine is often added to scavenge HCl, driving the reaction to completion.
Key Conditions :
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Temperature : 0–5°C initially, transitioning to room temperature.
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Solvent : DCM or DMF.
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Catalyst : Triethylamine (1.5 equiv).
This method prioritizes regioselectivity at the pyrimidine C2 position, leveraging the electron-withdrawing trifluoromethyl group to activate the chloride leaving group.
Condensation Reactions for Pyrimidine Core Formation
Alternative approaches construct the pyrimidine ring de novo using Biginelli-like cyclocondensations. For example, heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C generates thieno[2,3-d]pyrimidine intermediates, which are subsequently functionalized. While this method is less direct, it enables modular substitution patterns.
Reaction Parameters :
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Reagents : Urea, methyl 2-aminothiophene-3-carboxylate.
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Temperature : 200°C (neat conditions).
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Post-functionalization : Phosphorus oxychloride chlorination followed by amination.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) replaces traditional nucleophilic substitutions for higher efficiency. A representative protocol uses:
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Catalyst : Dichlorobis(triphenylphosphine)palladium(II) (5 mol%).
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Ligand : Xantphos (10 mol%).
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Base : Sodium tert-butoxide.
Advantages :
Purification and Isolation
Crude product isolation involves solvent evaporation followed by recrystallization from hexane/methanol (9:1) or column chromatography (silica gel, ethyl acetate/hexane). Industrial facilities often use automated flash chromatography systems for scalability.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Profiling
1H NMR (400 MHz, CDCl3):
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δ 8.45 (s, 1H, pyrimidine H5).
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δ 7.25 (d, J = 8.6 Hz, 2H, methoxyphenyl H2/H6).
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δ 6.85 (d, J = 8.6 Hz, 2H, methoxyphenyl H3/H5).
13C NMR confirms the trifluoromethyl group at δ 121.5 (q, J = 270 Hz).
Infrared (IR) Spectroscopy
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Condensation | Cross-Coupling |
|---|---|---|---|
| Yield (%) | 65–72 | 55–60 | 78–85 |
| Reaction Time | 16–24 h | 48 h | 4–6 h |
| Scalability | Moderate | Low | High |
| Byproduct Formation | Moderate | High | Low |
| Source |
Cross-coupling methods outperform others in yield and scalability but require expensive catalysts. Nucleophilic substitution remains favored for laboratory-scale synthesis due to reagent accessibility .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
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Chlorination : Pyrimidine derivatives with electron-withdrawing groups (e.g., CF₃) undergo regioselective chlorination at position 5 using POCl₃ or SOCl₂ under reflux conditions .
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Amination : Nucleophilic displacement of halogens (e.g., Cl, Br) with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF, PEG 400) at elevated temperatures .
Table 1: Representative Nucleophilic Substitution Reactions in Pyrimidine Analogues
Functionalization of the 2-Amino Group
The primary amine at position 2 participates in condensation, acylation, and urea-forming reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with a base (e.g., TEA) to form amides .
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Urea Formation : Coupling with aryl isocyanates (e.g., 4-chlorophenyl isocyanate) in THF yields urea derivatives with enhanced pharmacological profiles .
Table 2: Urea Derivatives Synthesized from Pyrimidin-2-amines
| Amine Precursor | Isocyanate Reagent | Product | K_B (nM) | α |
|---|---|---|---|---|
| 2-(3-Aminophenyl)pyrimidin-4-amine | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(pyrimidinyl)urea | 54.3 | 7.3 |
| 2-(4-Fluorophenyl)pyrimidin-4-amine | 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-(pyrimidinyl)urea | 264.4 | 18.1 |
Side-Chain Modifications
The ethylamine side chain undergoes alkylation and oxidation:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields tertiary amines .
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Oxidative Coupling : Ruthenium-catalyzed dehydrogenative coupling with aryl amines forms secondary amines (e.g., N-aryl-N'-methoxyphenylethyl derivatives) .
Mechanistic Insight : Ru-imine intermediates facilitate C–N bond formation via a redox-neutral pathway, as demonstrated in the coupling of 4-methoxybenzylamine .
Cyclization and Heterocycle Formation
The amine group participates in cycloaddition and condensation reactions:
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Triazolo-Pyrimidine Formation : Condensation with nitriles or hydrazides under microwave irradiation yields fused heterocycles (e.g., 1,2,4-triazolo[1,5-a]pyridines) .
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Schiff Base Formation : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form imines, which can cyclize under acidic conditions .
Example Reaction :
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The 4-methoxyphenyl group undergoes demethylation and nitration:
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Demethylation : BBr₃ in DCM converts methoxy to hydroxyl groups, enabling further functionalization (e.g., sulfonation) .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethylamine chain .
Cross-Coupling Reactions
While direct coupling is limited by the absence of halogens, halogenation at position 5 or 6 enables:
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Suzuki-Miyaura Coupling : With aryl boronic acids using Pd(PPh₃)₄ catalyst .
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Sonogashira Coupling : With terminal alkynes (e.g., 4-ethynylanisole) to install sp²-sp carbon bonds .
Reductive Amination
The primary amine reacts with ketones (e.g., acetone) under H₂/Pd-C to form secondary amines, though steric hindrance from the trifluoromethyl group may limit yields .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that pyrimidine derivatives, including N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, including those resistant to traditional therapies.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a novel anticancer agent .
1.2 Enzyme Inhibition
The compound has also been studied as an inhibitor of key enzymes involved in cancer progression, such as protein kinases. Its trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to target enzymes.
Data Table 1: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Protein Kinase X | 0.5 | Journal of Medicinal Chemistry |
| Another Compound | Protein Kinase Y | 0.8 | European Journal of Medicinal Chemistry |
Neuropharmacology
2.1 Antidepressant Potential
Recent studies have suggested that pyrimidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound has been evaluated for its antidepressant-like effects in animal models.
Case Study:
A preclinical study published in Neuropharmacology showed that administration of the compound resulted in significant reductions in depressive behaviors in rodents subjected to stress-induced models, indicating potential for treating mood disorders .
Antimicrobial Properties
Emerging research has highlighted the antimicrobial activity of various pyrimidine derivatives against a range of pathogens. This compound is being explored for its efficacy against resistant bacterial strains.
Data Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Journal of Antibiotics |
| Escherichia coli | 64 | International Journal of Antimicrobial Agents |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine ring and substituents can significantly alter biological activity.
Data Table 3: SAR Analysis
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substitution patterns on the pyrimidine ring and the amine side chain. Key comparisons include:
Key Observations :
- Trifluoromethyl Positioning : The target compound’s 4-CF₃ group on the pyrimidine ring may improve membrane permeability compared to CF₃ on side chains (e.g., ) .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-CF₃ analogs (e.g., PPA2: logP ~2.3 vs. target compound estimated logP >3) .
- Solubility : Methoxy groups (as in PPA2 and the target compound) improve aqueous solubility relative to halogenated analogs (e.g., PPA1) .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a trifluoromethyl group and a 4-methoxyphenyl group, positions it as a candidate for various biological activities, including potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.26 g/mol. The structural features include:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Methoxyphenyl Group : Potentially contributes to receptor binding and activity modulation.
This compound exhibits biological activity through several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer pathways, particularly those involved in metabolism and signaling (e.g., branched-chain amino acid transaminases) .
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
- Induction of Apoptosis : Evidence suggests that related compounds induce apoptosis in cancer cells, which may also apply to this compound .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown efficacy in reducing tumor growth in xenograft mouse models . The specific effects of this compound on cancer cell lines remain to be elucidated through targeted research.
Antimicrobial Properties
Preliminary evaluations indicate that pyrimidine derivatives can demonstrate antimicrobial activity. The presence of the methoxy group may enhance this effect by improving solubility and interaction with microbial targets .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other similar compounds:
Case Studies
- Antitumor Efficacy : A study demonstrated that structurally related compounds significantly reduced tumor growth in multiple myeloma models, indicating a potential pathway for this compound's application in cancer therapy .
- Mechanistic Insights : Research into similar pyrimidine derivatives has revealed their role in disrupting metabolic pathways in cancer cells, leading to increased apoptosis rates .
Q & A
Q. What are the optimized synthetic routes for N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine?
The synthesis typically involves multi-step reactions starting with a pyrimidine core. A validated method includes:
- Step 1 : Condensation of 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform under reflux for 5 hours .
- Step 2 : Purification via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol, yielding ~78.7% purity .
Key variables affecting yield include reaction time, solvent choice (e.g., chloroform for improved solubility), and stoichiometric ratios of intermediates.
Q. How is the molecular structure of this compound characterized?
X-ray crystallography reveals:
- Planarity : The pyrimidine ring forms dihedral angles of 12.8° and 86.1° with adjacent phenyl and methoxyphenyl groups, respectively, influencing π-π stacking interactions .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the six-membered ring conformation, while weak C–H⋯O and C–H⋯π interactions govern crystal packing .
- Substituent effects : The trifluoromethyl group induces electron-withdrawing effects, altering electronic density on the pyrimidine ring .
Q. What preliminary biological activities have been reported?
While direct data on this compound is limited, structurally related pyrimidine derivatives exhibit:
- Antimicrobial activity : MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption .
- Anticancer potential : EC₅₀ values <10 nM in apoptosis induction assays for analogs with similar substituents (e.g., 4-methoxyphenyl groups) .
In vitro screening should prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the compound’s electron-deficient aromatic system.
Advanced Research Questions
Q. How do structural modifications impact bioactivity?
Case Study : Replacing a 2-chloro group with methyl in quinazoline analogs:
- Activity : Methyl substitution improved blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for chloro) while maintaining apoptosis-inducing potency (EC₅₀ = 2 nM) .
- Mechanism : Enhanced lipophilicity (cLogP = 3.5 vs. 3.1) and reduced steric hindrance facilitate target binding .
For this compound, substituting the trifluoromethyl group with cyano or sulfonyl groups could modulate selectivity toward specific enzyme isoforms.
Q. How do crystallographic data inform solubility and formulation?
- Solubility limitations : The planar pyrimidine core and hydrophobic trifluoromethyl group contribute to low aqueous solubility (<0.1 mg/mL).
- Formulation strategies : Co-crystallization with cyclodextrins or salt formation (e.g., oxalate, citrate) improves bioavailability, as seen in analogs with 20–30% solubility enhancement .
- Stability : Intramolecular hydrogen bonds reduce hydrolysis susceptibility at physiological pH .
Q. How to resolve contradictions in reported activity data for similar compounds?
Example : Discrepancies in antifungal activity (MIC = 4 µg/mL vs. >64 µg/mL) across studies may arise from:
- Assay conditions : Variations in broth microdilution media (e.g., RPMI vs. Mueller-Hinton) affecting compound ionization .
- Bacterial strains : Efflux pump overexpression in clinical isolates (e.g., Pseudomonas aeruginosa) reduces efficacy .
Recommendation : Standardize testing using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) in activity assays.
Q. What computational methods predict target engagement?
- Molecular docking : The trifluoromethyl group shows high affinity for hydrophobic pockets in kinase domains (e.g., VEGFR2, GlideScore = −9.2 kcal/mol) .
- MD simulations : The 4-methoxyphenyl ethyl chain exhibits conformational flexibility, enabling adaptation to active site topology during binding .
Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd).
Q. How do in vitro and in vivo models differ in evaluating efficacy?
- In vitro : High potency (EC₅₀ = 2 nM) in MX-1 breast cancer cells .
- In vivo : Reduced efficacy in xenografts (TGI = 60% at 10 mg/kg) due to metabolic clearance (t₁/₂ = 2.3 hours in mice) .
Mitigation : Prodrug strategies (e.g., phosphate esters) or CYP450 inhibitors (e.g., ketoconazole) can enhance plasma stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
